Acute Systemic Toxicity: 20-Fold Higher Than Atropine
Apoatropine demonstrates markedly higher acute systemic toxicity compared to atropine. In a foundational pharmacology study, apoatropine was found to be approximately 20 times more acutely toxic than atropine [1]. The median lethal dose (LD50) in mice is reported as 160 mg/kg via oral administration and 14.1 mg/kg via intraperitoneal injection, with death occurring from respiratory arrest .
| Evidence Dimension | Acute Systemic Toxicity |
|---|---|
| Target Compound Data | Apoatropine: approximately 20× more acutely toxic than atropine; LD50 mouse oral 160 mg/kg, i.p. 14.1 mg/kg |
| Comparator Or Baseline | Atropine (baseline for relative toxicity comparison); exact LD50 value for atropine not provided in source but established as reference comparator |
| Quantified Difference | Approximately 20-fold higher acute toxicity for apoatropine |
| Conditions | Whole-animal acute toxicity study; mouse model; oral and intraperitoneal routes |
Why This Matters
For in vivo research protocols, the 20-fold toxicity differential necessitates distinct dosing calculations and heightened safety precautions that preclude direct substitution of apoatropine for atropine.
- [1] Krantz JC Jr, Forrest JW, Heisse CK. Contribution to the Pharmacology of Apoatropine and Its Methyl Bromide. Experimental Biology & Medicine. 1954;86(3):511-512. View Source
